An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropoxy-3-fluorobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropoxy-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated and Cyclopropyl Moieties in Drug Design
4-Cyclopropoxy-3-fluorobenzoic acid is a synthetic organic compound that incorporates several key structural features of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability.[1] Fluorine's high electronegativity can modulate the electronic environment of the aromatic ring and the acidity of the carboxylic acid group, which in turn affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, the cyclopropyl group is a valuable pharmacophore in drug design.[2] Its rigid, three-membered ring structure can impart conformational constraint on a molecule, potentially leading to enhanced binding affinity for its biological target. The cyclopropyl moiety is also known to improve metabolic stability by being less susceptible to oxidative metabolism compared to larger alkyl groups.[2] The combination of these structural motifs in 4-Cyclopropoxy-3-fluorobenzoic acid makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, offering both theoretical insights and practical methodologies for its characterization.
Chemical Structure and Molecular Properties
The foundational step in understanding the behavior of any compound is a thorough characterization of its molecular structure and fundamental properties.
Caption: 2D structure of 4-Cyclopropoxy-3-fluorobenzoic acid.
Table 1: Core Molecular Properties of 4-Cyclopropoxy-3-fluorobenzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [3] |
| Molecular Weight | 196.17 g/mol | [1] |
| Monoisotopic Mass | 180.05865 Da | [3] |
| Predicted XlogP | 2.5 | [3] |
Physicochemical Properties and Their Determination
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key properties for 4-Cyclopropoxy-3-fluorobenzoic acid, including both predicted values and data from analogous compounds for comparative purposes.
Table 2: Summary of Physicochemical Properties
| Property | 4-Cyclopropoxy-3-fluorobenzoic acid (Predicted/Analog Data) | 4-Fluorobenzoic acid (Experimental) | 3-Fluorobenzoic acid (Experimental) |
| Melting Point (°C) | Data not available | 182-184[4][5] | 122-129[6] |
| Boiling Point (°C) | Data not available | 253.7[7] | Data not available |
| Water Solubility | Predicted to be sparingly soluble | Slightly soluble in cold water, more soluble in hot water[4][7] | Very soluble[8] |
| pKa | Estimated to be ~4 | 4.14[9] | 3.86[8][9] |
Melting Point
This method is a standard and widely used technique for determining the melting point of a crystalline solid.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Sample of 4-Cyclopropoxy-3-fluorobenzoic acid
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[11] If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be approximately 2-3 mm.[5]
-
Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For a preliminary determination, heat the sample rapidly to get an approximate melting point range.
-
Allow the apparatus to cool. For an accurate measurement, heat at a slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[1] For high melting point solids like 4-Cyclopropoxy-3-fluorobenzoic acid, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.
This method is suitable for determining the boiling point of a liquid sample.[12]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of the liquid sample (if applicable) and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. It is crucial to also record the atmospheric pressure at the time of measurement.[1]
Solubility
Aqueous solubility is a critical parameter for drug candidates as it directly impacts their absorption and bioavailability.[9] The presence of both a polar carboxylic acid group and a nonpolar cyclopropoxy-phenyl group suggests that 4-Cyclopropoxy-3-fluorobenzoic acid will have limited solubility in water.
The flask method is a standard procedure for determining the water solubility of substances.[7][9]
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath (e.g., 25 °C)
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
Sample of 4-Cyclopropoxy-3-fluorobenzoic acid
-
Distilled or deionized water
Procedure:
-
Saturation: Add an excess amount of the solid compound to a known volume of water in a flask.
-
Equilibration: Stopper the flask and agitate it in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. It is crucial to maintain the temperature during this step to avoid changes in solubility.
-
Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method like HPLC-UV. Prepare a calibration curve with standards of known concentrations to accurately determine the solubility.
pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. The pKa value is crucial for predicting the ionization state of a drug at physiological pH, which influences its solubility, permeability, and receptor binding.
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[4][8]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Sample of 4-Cyclopropoxy-3-fluorobenzoic acid
-
Solvent (e.g., water or a water/co-solvent mixture if solubility is low)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent.
-
Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Slowly add the standardized base solution from the burette in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[13]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Caption: A typical analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as complex multiplets due to splitting by each other and by the fluorine atom. The cyclopropyl protons will also exhibit characteristic multiplets. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically >10 ppm).[14][15]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), the aromatic carbons (with chemical shifts influenced by the fluorine and cyclopropoxy substituents), and the carbons of the cyclopropyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Cyclopropoxy-3-fluorobenzoic acid is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[16][17] A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm⁻¹.[17] Additionally, C-O stretching and C-F stretching bands, as well as absorptions characteristic of the aromatic ring and the cyclopropyl group, will be present.[18]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In techniques like electrospray ionization (ESI), the molecule is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used for analysis, often after derivatization of the carboxylic acid group.[19][20]
Synthesis of 4-Cyclopropoxy-3-fluorobenzoic Acid
While a specific detailed synthesis for 4-Cyclopropoxy-3-fluorobenzoic acid is not widely published in the primary literature, a plausible synthetic route can be devised based on established organic chemistry reactions for the synthesis of related alkoxy- and fluoro-substituted benzoic acids. A potential synthetic pathway is outlined below.
Caption: A plausible synthetic workflow for 4-Cyclopropoxy-3-fluorobenzoic acid.
This proposed synthesis starts with the commercially available 4-fluoro-3-hydroxybenzoic acid. The carboxylic acid is first protected as a methyl ester. This is followed by a Williamson ether synthesis to introduce the cyclopropyl group. Finally, hydrolysis of the ester yields the desired 4-Cyclopropoxy-3-fluorobenzoic acid.
Applications and Relevance in Drug Discovery
Substituted benzoic acids are common structural motifs in a wide range of pharmaceuticals and agrochemicals.[21] The specific combination of a cyclopropoxy and a fluoro substituent in 4-Cyclopropoxy-3-fluorobenzoic acid makes it a valuable building block for the synthesis of compounds with potentially enhanced biological activity and favorable ADME properties. The structural features of this molecule suggest its potential use in the development of new drugs targeting a variety of diseases. For instance, fluorinated aromatic compounds are often explored in the design of enzyme inhibitors and receptor ligands.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Cyclopropoxy-3-fluorobenzoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[22] In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[23][24]
Conclusion
4-Cyclopropoxy-3-fluorobenzoic acid is a molecule with significant potential in the field of medicinal chemistry. Its unique combination of a fluorinated aromatic ring and a cyclopropoxy group offers a versatile scaffold for the design of novel bioactive compounds. This technical guide has provided a comprehensive overview of its key physicochemical properties, methodologies for their determination, and insights into its synthesis and potential applications. The information presented herein serves as a valuable resource for researchers and scientists engaged in drug discovery and development, facilitating the rational design and characterization of new chemical entities based on this promising structural motif.
References
-
Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]
-
GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
PubChemLite. 4-cyclopropyl-3-fluorobenzoic acid (C10H9FO2). [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Edisco. Melting point determination. [Link]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
National Taiwan Normal University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]
-
Zeitschrift für Naturforschung A. FT-IR Spectroscopic Study of M(Benzoic Acid) Ni(CN) Complexes (M = Ni, Cd, Co and Mn). [Link]
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]
-
Unknown. DETERMINATION OF MELTING POINTS. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
ResearchGate. Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]
-
Wikipedia. 3-Fluorobenzoic acid. [Link]
-
PubMed. Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
-
PMC. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative | Request PDF. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
-
ACS Publications. GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice | Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
AOBChem. 3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
Sources
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. byjus.com [byjus.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. edisco.it [edisco.it]
- 6. mdpi.com [mdpi.com]
- 7. oecd.org [oecd.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. filab.fr [filab.fr]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. znaturforsch.com [znaturforsch.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. carlroth.com [carlroth.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
